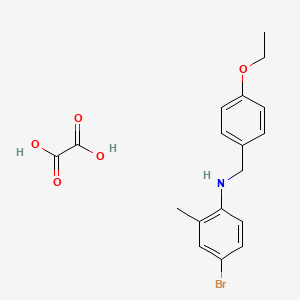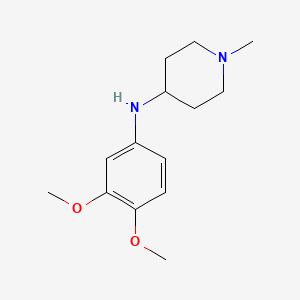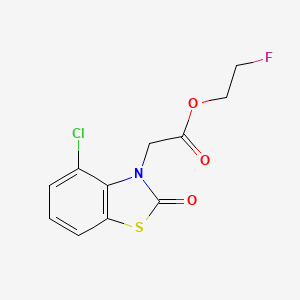![molecular formula C14H13ClINO2 B5100382 4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5100382.png)
4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol, also known as CMIMP, is a synthetic compound that belongs to the family of phenolic amine derivatives. This compound has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. In
Mecanismo De Acción
The exact mechanism of action of 4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of DNA topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. 4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol has also been shown to inhibit the activity of protein kinase C, which is an enzyme that is involved in cell signaling pathways. Additionally, 4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol has been found to induce the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues.
Biochemical and Physiological Effects
4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol has been shown to have a number of biochemical and physiological effects. In cancer cells, 4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol has been found to induce cell cycle arrest, which is a process that prevents cells from dividing and proliferating. Additionally, 4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol has been shown to inhibit the expression of various oncogenes, which are genes that can promote the development of cancer. In Alzheimer's disease, 4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol has been found to reduce the accumulation of amyloid beta peptide, which is a toxic protein that can cause damage to neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol in lab experiments is its high potency and selectivity. 4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol has been shown to be highly effective in inhibiting the growth of cancer cells, while having little or no effect on normal cells. Additionally, 4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol is relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one of the limitations of using 4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on 4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol. One area of interest is the development of more potent and selective analogs of 4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol that can be used for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol and its effects on various signaling pathways. Finally, there is a need for more studies on the pharmacokinetics and toxicity of 4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol in animal models, which will be essential for the development of this compound as a potential therapeutic agent.
Conclusion
In conclusion, 4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol is a synthetic compound that has been extensively studied for its potential applications in the field of cancer treatment and Alzheimer's disease. The synthesis of 4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol involves the reaction of 4-chlorobenzylamine with 2-iodo-6-methoxyphenol in the presence of a base. 4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol has been shown to inhibit the growth of cancer cells and induce apoptosis, while also reducing the accumulation of amyloid beta peptide in Alzheimer's disease. Further research is needed to fully understand the mechanism of action of 4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol involves the reaction of 4-chlorobenzylamine with 2-iodo-6-methoxyphenol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield 4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol. The overall yield of this synthesis method is approximately 60%.
Aplicaciones Científicas De Investigación
4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol has been extensively studied for its potential applications in the field of cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body. 4-{[(4-chlorophenyl)amino]methyl}-2-iodo-6-methoxyphenol has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptide, which is a hallmark of this disease.
Propiedades
IUPAC Name |
4-[(4-chloroanilino)methyl]-2-iodo-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClINO2/c1-19-13-7-9(6-12(16)14(13)18)8-17-11-4-2-10(15)3-5-11/h2-7,17-18H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBJMPIPSANCGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)Cl)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5100305.png)
![N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5100318.png)


![3-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-4(3H)-quinazolinone](/img/structure/B5100332.png)

![1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene)](/img/structure/B5100341.png)
![1-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5100342.png)
![4-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide](/img/structure/B5100366.png)
![2,2'-(2,6-pyridinediyl)bis[N-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B5100370.png)
![2-tert-butyl-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5100389.png)

![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-naphthylmethyl)piperidine](/img/structure/B5100403.png)